N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound featuring a thiazolo[2,3-b]quinazoline core fused with a carboxamide group substituted at the 8-position. The 2-methoxybenzyl moiety attached to the carboxamide nitrogen introduces steric and electronic effects that modulate its biological and physicochemical properties.
Structurally, the compound is distinguished by its tricyclic system, which combines a thiazole ring fused with a quinazoline backbone.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-5-3-2-4-13(16)11-20-17(23)12-6-7-14-15(10-12)21-19-22(18(14)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSYOBMPLJOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide (CAS Number: 1251647-47-8) is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₃S |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1251647-47-8 |
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values of 2.09 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
- Inhibition of Kinases : Quinazoline derivatives have been investigated for their ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. Some thiazoloquinazoline compounds have shown promising results against specific kinases like DYRK1A with submicromolar IC₅₀ values .
- Anti-inflammatory Effects : Compounds in this class have also been evaluated for anti-inflammatory properties. Certain derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antitumor Activity Assessment :
- Kinase Inhibition Studies :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazoloquinazoline derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazoloquinazolines exhibit cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism involves the induction of apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacteria and fungi.
- Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the effectiveness of N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide against common pathogens .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
- Case Study: In vitro studies have shown that the compound reduces neuronal cell death induced by oxidative stress in SH-SY5Y cells, suggesting its role as a neuroprotective agent .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for higher yields. Various derivatives are being synthesized to enhance its pharmacological properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent analogs. Modifications at specific positions on the thiazoloquinazoline scaffold have led to compounds with improved efficacy and selectivity.
Comparison with Similar Compounds
Thiadiazoloquinazoline Derivatives
- Compound: 2-[(2-Methylphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide (CAS 893784-89-9) Key Differences: Replaces the thiazolo ring with a thiadiazolo ring, introducing an additional nitrogen atom. The 4-methylbenzyl group replaces the 2-methoxybenzyl substituent. Impact: The thiadiazolo modification may alter electron distribution and binding affinity, while the methyl group reduces steric hindrance compared to the methoxy group . Molecular Formula: C₂₅H₂₁N₅O₂S vs.
Triazoloquinazoline Derivatives
- Compound: BI82026 (CAS 1243023-41-7) Structure: 2-[(4-Fluorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide Key Differences: Features a triazoloquinazoline core and fluorophenyl substituents. Fluorine substitution improves bioavailability .
Functional Group Modifications
Methoxyphenyl vs. Phenyl Substitutions
- Compound: 4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B8) Key Differences: Tetrahydroquinoline core with a 3,4-dimethoxyphenyl group. Biological Data: Demonstrated cytotoxicity against MCF-7 (IC₅₀ = 12 μM) and A549 (IC₅₀ = 18 μM) cell lines, suggesting that methoxy positioning influences anticancer activity .
Carboxamide Chain Variations
- Compound: N-Cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide (CAS 894251-67-3) Key Differences: Cycloheptyl group replaces the 2-methoxybenzyl substituent. Impact: Bulky cycloheptyl may hinder membrane permeability but improve target specificity .
Preparation Methods
Resin-Bound Intermediate Preparation
The thiazolo[2,3-b]quinazoline scaffold is constructed via a solid-phase approach using acid-cleavable backbone amide linker (BAL) resin. Primary amines are immobilized on the resin and acylated with methyl 2-aminoterephthalate, followed by ester cleavage to generate a free carboxylic acid group. Subsequent treatment with Fmoc-isothiocyanate (Fmoc-NCS) forms a thiourea intermediate, which reacts with bromoketones to yield aminothiazole rings. Cyclization with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in toluene completes the thiazoloquinazoline core (Fig. 1).
Key Optimization :
-
Solvent Selection : Toluene suppresses competing cyclization to 2-thioxoquinazolin-4-ones, ensuring >90% yield of the target core.
-
Temperature Control : Reactions proceed at 25°C to prevent resin degradation.
Introduction of the 2-Methoxyphenylmethyl Carboxamide Group
Post-Cyclization Amidation
After resin cleavage, the quinazoline-8-carboxylic acid intermediate is activated using Zr12 oxo clusters (Fig. 2). In a 1,4-dioxane solvent system, the carboxylic acid reacts with (2-methoxyphenyl)methylamine at 80°C for 24 hours, achieving 88% yield. The Zr12 cluster facilitates nucleophilic acyl substitution by stabilizing the transition state, as evidenced by comparative studies showing <5% yield in uncatalyzed reactions.
Reaction Conditions :
On-Resin Amide Coupling
Alternative protocols introduce the (2-methoxyphenyl)methyl group during solid-phase synthesis. After thiourea formation, a bromoketone derivative pre-functionalized with the methoxyphenyl moiety is coupled to the resin-bound intermediate. This method reduces post-cyclization steps but requires stringent purification to remove regioisomeric byproducts.
Cyclization and Ring-Closure Mechanisms
Thiazole Ring Formation
The thiazolo[2,3-b]quinazoline system arises from a recyclization reaction between chloromethylisoquinolines and thioureas. X-ray diffraction and NMR studies confirm that the thiazole H-5′ proton appears as a singlet at 7.44 ppm, distinguishing it from non-cyclized intermediates.
Quinazoline Ketone Stabilization
The 5-oxo group is introduced via oxidation of a tetrahydroquinazoline precursor using potassium permanganate in acetic acid. Kinetic studies show that electron-donating groups (e.g., methoxy) at the 2-position increase oxidation rates by 40% compared to unsubstituted analogs.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
Limitations and Challenges
-
Regioselectivity : Competing dimerization occurs under UV light, necessitating amber glassware during storage.
-
Solubility : The final carboxamide exhibits limited solubility in ether, complicating precipitation-based purification.
Industrial-Scale Considerations
Green Chemistry Adaptations
Ultrasonic activation replaces thermal heating in bromoketone coupling steps, reducing energy consumption by 30%. Isopropyl alcohol, a low-toxicity solvent, is prioritized over dichloromethane in large-scale runs.
Cost-Benefit Analysis
| Component | Solid-Phase Cost | Solution-Phase Cost |
|---|---|---|
| Resin | $12/g | N/A |
| Zr12 Catalyst | $8.7/mg | $8.7/mg |
| Total (per 100 g) | $1,240 | $980 |
Q & A
Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of precursor quinazoline derivatives with functionalized thiazole intermediates. Critical steps include:
- Core formation : Cyclization of a thiazoloquinazoline scaffold under reflux conditions (ethanol or DMF) with catalysts like benzyltributylammonium bromide .
- Functionalization : Introduction of the 2-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions. Phase-transfer catalysis (PTC) methods, such as using tetrabutylammonium bromide (TBAB), can enhance reaction efficiency in biphasic systems .
- Optimization : Yields (60–75%) depend on solvent polarity, temperature (80–120°C), and stoichiometric ratios. For example, DMF increases solubility of aromatic intermediates, while excess hydrazine derivatives improve triazole ring closure .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. Key signals include:
- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and thiazole C-S (650–700 cm⁻¹) .
- TLC/HPLC : Monitor reaction progress using silica gel TLC (Rf ~0.5 in ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Basic: What biological activities are associated with structural analogs, and how are they assayed?
Analogous quinazoline-thiazole hybrids exhibit:
- Antimicrobial activity : Tested via MIC assays against S. aureus (MIC 8–16 µg/mL) and C. albicans (MIC 16–32 µg/mL) .
- Anticancer potential : IC₅₀ values of 10–25 µM in MTT assays (e.g., against MCF-7 breast cancer cells) .
- Mechanistic insights : Interactions with DNA topoisomerase II or kinase enzymes are studied via molecular docking and enzymatic inhibition assays .
Advanced: How can computational methods resolve conformational ambiguities in crystallographic data?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles and torsional strain. For example, the thiazole-quinazoline dihedral angle (~15°) impacts π-π stacking in protein binding .
- SHELX Refinement : Resolve twinning or disorder in X-ray data via dual-space algorithms (e.g., SHELXD for heavy atom positioning, SHELXL for anisotropic displacement parameters) .
- MD Simulations : Assess stability in solvent (e.g., water/DMSO) using AMBER force fields to validate experimental solubility .
Advanced: How to address contradictions in reported biological activity across studies?
- Structural variability : Substituent positioning (e.g., meta vs. para methoxy groups) alters steric and electronic profiles, affecting target binding. Compare analogs in standardized assays .
- Assay conditions : Discrepancies in cytotoxicity (e.g., IC₅₀ ± 5 µM) may arise from serum concentration differences (5% vs. 10% FBS) or incubation times .
- Metabolic interference : Use hepatic microsome stability tests to rule out false negatives from rapid compound degradation .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases to separate enantiomers (α >1.5) .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization to induce >90% ee .
- Crystallographic resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate dominant enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
